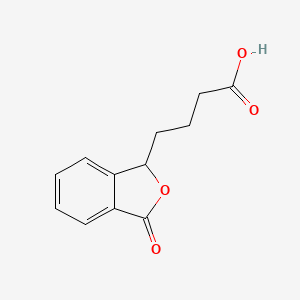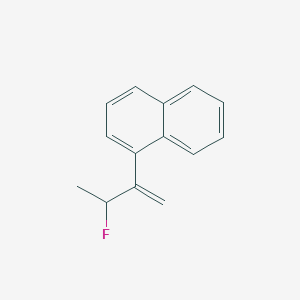
1-(3-Fluorobut-1-EN-2-YL)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobut-1-EN-2-YL)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a fluorinated butenyl group attached to the naphthalene ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobut-1-EN-2-YL)naphthalene typically involves the reaction of naphthalene with a fluorinated butenyl precursor. One common method is the diazotization of 1-naphthylamine followed by a reaction with a fluorinated butenyl halide under acidic conditions . This process involves the formation of a diazonium salt intermediate, which then undergoes a nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorobut-1-EN-2-YL)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobut-1-EN-2-YL)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(3-Fluorobut-1-EN-2-YL)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated butenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoronaphthalene: A closely related compound with a fluorine atom directly attached to the naphthalene ring.
1-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical properties.
Naphthaleneacetic acid: A naphthalene derivative used in agriculture and medicine.
Uniqueness
1-(3-Fluorobut-1-EN-2-YL)naphthalene is unique due to the presence of the fluorinated butenyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H13F |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
1-(3-fluorobut-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C14H13F/c1-10(11(2)15)13-9-5-7-12-6-3-4-8-14(12)13/h3-9,11H,1H2,2H3 |
InChI-Schlüssel |
QINREQYXBQNCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C1=CC=CC2=CC=CC=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


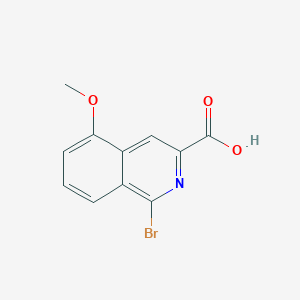
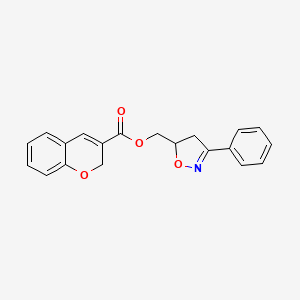

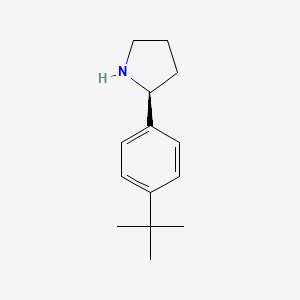
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
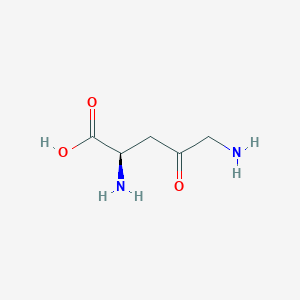
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
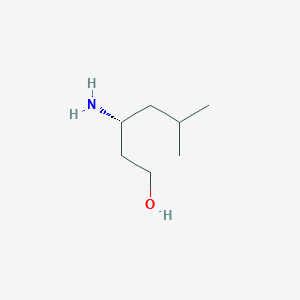
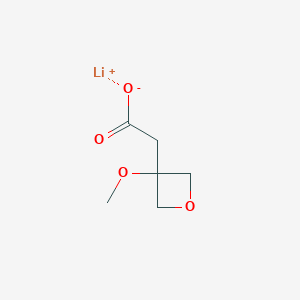
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
